2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile 2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile
Brand Name: Vulcanchem
CAS No.: 691858-22-7
VCID: VC4154607
InChI: InChI=1S/C17H14FN3/c18-15-5-3-7-17(14(15)10-19)20-9-8-12-11-21-16-6-2-1-4-13(12)16/h1-7,11,20-21H,8-9H2
SMILES: C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C(=CC=C3)F)C#N
Molecular Formula: C17H14FN3
Molecular Weight: 279.318

2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile

CAS No.: 691858-22-7

Cat. No.: VC4154607

Molecular Formula: C17H14FN3

Molecular Weight: 279.318

* For research use only. Not for human or veterinary use.

2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile - 691858-22-7

Specification

CAS No. 691858-22-7
Molecular Formula C17H14FN3
Molecular Weight 279.318
IUPAC Name 2-fluoro-6-[2-(1H-indol-3-yl)ethylamino]benzonitrile
Standard InChI InChI=1S/C17H14FN3/c18-15-5-3-7-17(14(15)10-19)20-9-8-12-11-21-16-6-2-1-4-13(12)16/h1-7,11,20-21H,8-9H2
Standard InChI Key OQPJRSFOJFWXDA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C(=CC=C3)F)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a fluorinated benzonitrile core linked to an indole ethylamine side chain. The benzene ring is substituted with a fluorine atom at position 2 and a nitrile group at position 6, while the aminoethylindole moiety connects via a secondary amine (Figure 1). This configuration confers both lipophilic (indole, fluorine) and polar (nitrile, amine) properties, critical for membrane permeability and target binding .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Registry Number691858-22-7
Molecular FormulaC17H14FN3\text{C}_{17}\text{H}_{14}\text{FN}_{3}
Molecular Weight279.32 g/mol
IUPAC Name2-Fluoro-6-[2-(1H-indol-3-yl)ethylamino]benzonitrile
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC3=C(C(=CC=C3)F)C#N
InChI KeyOQPJRSFOJFWXDA-UHFFFAOYSA-N

Physicochemical Characteristics

While solubility data remain undisclosed, the compound’s logP (calculated) of 3.2 suggests moderate lipophilicity, favoring blood-brain barrier penetration. The fluorine atom enhances metabolic stability by resisting oxidative degradation, while the nitrile group may engage in hydrogen bonding with biological targets .

Synthesis and Manufacturing

General Synthetic Route

Industrial synthesis involves multi-step organic reactions, typically starting with:

  • Fluorobenzene Functionalization: Introduction of the nitrile group via Rosenmund-von Braun reaction or nucleophilic substitution.

  • Indole-Ethylamine Preparation: Tryptamine derivatives are synthesized through Fischer indole synthesis or modified Skraup reactions .

  • Coupling Reaction: The amine group of the indole-ethylamine intermediate reacts with the fluorinated benzonitrile scaffold under Buchwald-Hartwig amination conditions .

Table 2: Industrial Synthesis Specifications

ParameterDetailsSource
Purity≥97% (MolCore), 90% (Key Organics)
Key Intermediate2-Fluoro-6-hydroxybenzonitrile (CAS 140675-43-0)
Yield OptimizationPalladium-catalyzed cross-coupling

Scalability Challenges

Large-scale production faces hurdles in controlling regioselectivity during fluorination and minimizing byproducts in the amination step. MolCore reports ISO-certified manufacturing with batch-to-batch consistency ≤2% variance .

Biological Activity and Mechanism

Putative Targets

Structural analogs demonstrate affinity for:

  • Serotonin Receptors (5-HT): The indole moiety mimics tryptamine, suggesting activity at 5-HT1A/2A subtypes.

  • Kinase Enzymes: Nitrile groups often act as electrophiles in ATP-binding pockets (e.g., JAK2, EGFR) .

  • Monoamine Oxidase (MAO): Fluorinated aromatics inhibit MAO-B in Parkinson’s disease models.

Pharmacological Applications

Central Nervous System (CNS) Disorders

The molecule’s ability to cross the blood-brain barrier makes it a candidate for:

  • Depression: 5-HT receptor modulation enhances synaptic serotonin levels.

  • Neurodegeneration: MAO-B inhibition reduces oxidative stress in Parkinson’s models .

Oncology

Kinase inhibition potential aligns with targeted cancer therapies:

  • Myeloproliferative Neoplasms: JAK2 inhibitors treat polycythemia vera .

  • Lung Cancer: EGFR tyrosine kinase inhibitors address non-small cell lung carcinoma .

Hazard CodeRisk StatementPrecautionary MeasureSource
H302Harmful if swallowedAvoid ingestion
H312Harmful in contact with skinWear protective gloves
H332Harmful if inhaledUse respiratory protection

Storage requires airtight containers at 2–8°C, with shelf-life stability ≥24 months . Industrial handling mandates fume hoods and nitrile gloves due to the compound’s moderate acute toxicity (LD50_{50} oral rat = 320 mg/kg, estimated) .

Future Directions

  • Target Deconvolution: High-throughput screening to identify primary molecular targets.

  • ADMET Profiling: Systematic assessment of absorption, distribution, and toxicity.

  • Analog Synthesis: Modifying the nitrile to carboxamide or sulfonamide groups to enhance solubility .

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